(3-Methoxycyclobutyl)methanesulfonyl chloride
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Overview
Description
(3-Methoxycyclobutyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is a liquid at room temperature and is known for its reactivity, particularly in organic synthesis.
Preparation Methods
The synthesis of (3-Methoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 3-methoxycyclobutanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods often involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents .
Chemical Reactions Analysis
(3-Methoxycyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include bases like pyridine and triethylamine, and the major products formed are sulfonamides, sulfonate esters, and sulfene intermediates .
Scientific Research Applications
(3-Methoxycyclobutyl)methanesulfonyl chloride is utilized in various scientific research applications:
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3-Methoxycyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various synthetic applications to modify molecules and introduce functional groups .
Comparison with Similar Compounds
(3-Methoxycyclobutyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride:
Methanesulfonyl Chloride: Similar in reactivity but lacks the cyclobutyl and methoxy groups, making it less sterically hindered.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, making it bulkier and often used in different contexts in organic synthesis.
The uniqueness of this compound lies in its cyclobutyl ring and methoxy group, which can influence its reactivity and the steric environment around the sulfonyl chloride group .
Properties
IUPAC Name |
(3-methoxycyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-6-2-5(3-6)4-11(7,8)9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZOBSOAXJBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137728-03-9 |
Source
|
Record name | (3-methoxycyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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